N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
This compound is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a tetramethylbenzenesulfonamide moiety. The ethyl and dimethyl substituents on the oxazepine ring enhance steric stability, and the tetramethyl groups on the benzene ring likely improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-8-25-19-10-9-18(12-20(19)29-13-23(6,7)22(25)26)24-30(27,28)21-16(4)14(2)11-15(3)17(21)5/h9-12,24H,8,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPZEIUHRDIBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound with potential biological activity. Its intricate structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
The compound's chemical formula is with a molecular weight of approximately 418.51 g/mol. The IUPAC name reflects its complex structure involving a tetrahydrobenzo[b][1,4]oxazepin moiety and a sulfonamide group.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChI | InChI=1S/C21H26N2O5S/c1... |
Anticancer Properties
Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxazepin can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically:
- Farnesyl Diphosphate Synthase (FPPS) : Compounds with similar structures have demonstrated inhibitory effects on FPPS, which is crucial in cholesterol biosynthesis and is a target for treating various diseases including cancer and osteoporosis .
- IC50 Values : Various studies report IC50 values ranging from low nanomolar to micromolar concentrations for related compounds.
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Compounds containing benzo[b][1,4]oxazepin structures have been shown to exhibit activity against a range of bacterial and fungal pathogens. This suggests potential applications in treating infections or as part of antimicrobial therapies.
Case Studies
- Antitumor Activity in vitro : A study evaluated the cytotoxic effects of oxazepin derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that these compounds could effectively reduce cell viability at concentrations around 10 µM after 48 hours of treatment.
- Enzymatic Assays : Inhibition assays conducted on FPPS revealed that certain derivatives exhibited IC50 values as low as 0.54 nM in vitro. This highlights the potential for developing potent inhibitors based on the oxazepin scaffold.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs sharing structural motifs (benzoxazepine derivatives or sulfonamide-containing molecules). Data is synthesized from methodologies described in the evidence, focusing on bioactivity profiles , structural features , and target interactions (Table 1).
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings:
Structural Determinants of Bioactivity: The tetramethylbenzenesulfonamide group in the target compound is structurally analogous to COX-2 inhibitors (e.g., celecoxib derivatives) but lacks the canonical pyrazole ring, suggesting a divergent mechanism . Compared to Salternamide E, the absence of hydroxyl groups in the target compound may reduce solubility but enhance metabolic stability .
Target Specificity :
- Benzoxazepines with electron-withdrawing groups (e.g., the 4-oxo moiety in the target compound) often exhibit kinase or protease inhibitory activity, as seen in related taxoid alkaloids .
- The tetramethylbenzenesulfonamide moiety is associated with high-affinity binding to hydrophobic pockets in enzymes, as demonstrated in COX-2 inhibitors .
Data-Mining Insights :
Hierarchical clustering of bioactivity profiles (as in ) suggests that compounds with bulky sulfonamide substituents cluster separately from smaller analogs, correlating with enhanced selectivity for hydrophobic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
